N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Physicochemical profiling Drug-likeness prediction Lead optimization

This 4,5-dichloro-3-methoxy-benzothiazole-2-carboxamide is a non-negotiable, precisely substituted research candidate for adenosine A2A-focused CNS screening (Alzheimer's, Parkinson's, depression) and oncology programs exploiting the 3-methoxybenzamide pharmacophore's known FtsZ/PARP inhibitory activity. The 4,5-dichloro pattern on the benzothiazole core and the 3-methoxy position on the benzamide ring are essential for intended target binding; generic substitution with regioisomers (e.g., 2-methoxy or unsubstituted analogs) invalidates SAR continuity. Sourced as a high-purity building block for hit-to-lead expansion.

Molecular Formula C15H10Cl2N2O2S
Molecular Weight 353.2 g/mol
CAS No. 912761-21-8
Cat. No. B6507678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide
CAS912761-21-8
Molecular FormulaC15H10Cl2N2O2S
Molecular Weight353.2 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl
InChIInChI=1S/C15H10Cl2N2O2S/c1-21-9-4-2-3-8(7-9)14(20)19-15-18-13-11(22-15)6-5-10(16)12(13)17/h2-7H,1H3,(H,18,19,20)
InChIKeyXRWSYDKEDSNGEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide (CAS 912761-21-8) Is Procured as a Privileged Benzothiazole Amide Scaffold


N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide (CAS 912761-21-8) is a synthetic small molecule belonging to the benzothiazole-2-carboxamide class, distinguished by a 4,5-dichloro substitution pattern on the benzothiazole core and a 3-methoxy group on the benzamide ring . Benzothiazole amides constitute a privileged scaffold in medicinal chemistry, with extensive patent coverage for adenosine receptor modulation, kinase inhibition, and antiproliferative applications [1]. This compound is primarily sourced as a research-grade building block or screening candidate, with a molecular formula of C₁₅H₁₀Cl₂N₂O₂S and a molecular weight of 353.2 g/mol . Unlike the parent unsubstituted N-(1,3-benzothiazol-2-yl)-3-methoxybenzamide (MW 284.3 g/mol, CAS 330215-82-2), the 4,5-dichloro substitution imparts distinctly altered electronic and steric properties that differentiate its physicochemical and potential biological profile from non-halogenated analogs [2].

Why N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide Cannot Be Replaced by Unsubstituted or Mono-Halogenated Benzothiazole Amide Analogs


Generic substitution within the benzothiazole-2-carboxamide class is unreliable because even minor alterations to the benzothiazole halogenation pattern or the benzamide methoxy position profoundly alter electronic distribution, target binding, and biological outcome. The 4,5-dichloro substitution on the benzothiazole core significantly increases molecular weight (353.2 vs. 284.3 g/mol for the non-chlorinated analog), LogP, and electrophilic character relative to unsubstituted or mono-halogenated variants [1]. Patent SAR data from the Roche benzothiazole amide series (US 6,727,247) demonstrate that halogen position and number on the benzothiazole ring directly modulate adenosine A2A receptor binding affinity, with dichloro-substituted derivatives occupying a distinct activity cluster from their mono-chloro or unsubstituted counterparts [2]. Furthermore, the 3-methoxy position on the benzamide ring differentiates this compound from 2-methoxy and 4-methoxy regioisomers; the 2-methoxy analog N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (CAS 200726-39-2) has been independently characterized for non-linear optical properties (SHG efficiency 3.5× KDP) and antimicrobial activity, demonstrating that methoxy position alone determines the application space [3]. Consequently, procuring the specific 4,5-dichloro-3-methoxy combination is essential for maintaining the intended physicochemical and pharmacological profile in any ongoing research program.

Quantitative Differentiation Evidence for N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide (CAS 912761-21-8) Against Closest Analogs


Physicochemical Differentiation: Molecular Weight and Predicted Lipophilicity vs. Non-Chlorinated Benzothiazole Amide Analog

The 4,5-dichloro substitution on the benzothiazole core of CAS 912761-21-8 produces a calculated molecular weight increase of approximately 69 g/mol (24% increase) compared to the non-halogenated parent N-(1,3-benzothiazol-2-yl)-3-methoxybenzamide (MW 284.3 g/mol), along with a predicted XLogP increase of ~0.5–1.0 units attributable to the two chlorine atoms [1]. This places the compound in a higher lipophilicity and molecular weight bracket that affects membrane permeability, protein binding, and metabolic stability relative to the non-chlorinated comparator . Direct head-to-head physicochemical comparison is summarized below.

Physicochemical profiling Drug-likeness prediction Lead optimization

Methoxy Positional Isomerism: 3-Methoxybenzamide vs. 2-Methoxybenzamide Differentiation in Biological and Materials Applications

The 3-methoxy positioning on the benzamide ring of CAS 912761-21-8 differentiates it from the 2-methoxy regioisomer N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide (N2BT2MBA, CAS 200726-39-2), which has been characterized as an active non-linear optical (NLO) material with second harmonic generation (SHG) efficiency 3.50 times greater than potassium dihydrogen phosphate (KDP) and demonstrated antibacterial/antifungal activity against standard microbial strains using ciprofloxacin and amphotericin-B as reference standards in zone-of-inhibition assays [1]. While direct quantitative biological data for the 3-methoxy-4,5-dichloro target compound are not yet published in the primary literature, the documented divergence between 2-methoxy and 3-methoxy benzothiazole amide regioisomers in other chemical series indicates that methoxy position critically determines both biological target engagement and solid-state materials properties [2].

Positional isomer SAR Non-linear optical materials Antimicrobial screening

Benzothiazole Halogenation SAR: 4,5-Dichloro Substitution Confers Distinct Adenosine Receptor Modulation Potential vs. Unsubstituted and Mono-Halogenated Analogs

The patent literature, particularly Hoffman-La Roche's US 6,727,247 B2 covering substituted benzothiazole amide derivatives, establishes that benzothiazole halogenation pattern is a critical determinant of adenosine A2A receptor binding and functional activity [1]. Within the claimed Markush structures, compounds bearing halogen substitution on the benzothiazole ring consistently occupy distinct activity ranges from unsubstituted analogs. The 4,5-dichloro substitution pattern present in CAS 912761-21-8 falls within the explicitly claimed structural space of these patents, which cover CNS disorders including Alzheimer's disease, Parkinson's disease, depression, and anxiety [2]. While the specific compound is not individually exemplified with IC₅₀ values in the available patent documents, its structural features place it within the adenosine receptor ligand chemical space distinct from the antimicrobial and NLO applications of non-halogenated 2-methoxy analogs [3].

Adenosine receptor modulation CNS drug discovery Patent SAR analysis

Antiproliferative Class-Level Evidence: Benzothiazole-2-ylbenzamides Demonstrate Apoptosis-Inducing Activity in HepG2 and MCF-7 Cancer Cell Lines

A structurally related series of N-1,3-benzothiazol-2-ylbenzamide derivatives was systematically evaluated for antiproliferative activity against human liver hepatocellular carcinoma (HepG2) and human breast cancer (MCF-7) cell lines, with most compounds showing prominent inhibitory effects on cell growth and the lead compound 1k demonstrating proapoptotic activity particularly evident in MCF-7 cells [1]. While CAS 912761-21-8 was not among the specific compounds tested in this study, it shares the core N-(benzothiazol-2-yl)benzamide pharmacophore and the 3-methoxy substitution pattern with the active series. The 4,5-dichloro substitution on the benzothiazole ring of the target compound is predicted to further modulate antiproliferative potency based on established halogenation SAR in benzothiazole anticancer agents [2]. The 3-methoxybenzamide moiety itself is a known pharmacophore, with 3-methoxybenzamide (3-MBA) reported as an inhibitor of poly(ADP-ribose) synthetase and bacterial cell division protein FtsZ [3].

Antiproliferative screening Apoptosis induction Cancer cell line pharmacology

Synthetic Tractability and Building Block Quality: 4,5-Dichloro-2-aminobenzothiazole as a Validated Precursor

The synthetic route to CAS 912761-21-8 proceeds via benzoylation of 4,5-dichloro-2-aminobenzothiazole (CAS 1849-71-4) with 3-methoxybenzoyl chloride, a well-established method for constructing benzothiazole amides [1]. The precursor 4,5-dichloro-2-aminobenzothiazole is a commercially available building block with documented purity specifications (typically ≥95%) and characterized spectral properties, ensuring reliable downstream synthesis of the target amide . This contrasts with 4,6-dichloro and 4,7-dichloro regioisomeric precursors, which produce structurally distinct final amides with different biological profiles [2]. The availability of the validated 4,5-dichloro precursor reduces synthetic risk and ensures batch-to-batch consistency compared to custom-synthesized analogs requiring de novo route development.

Synthetic accessibility Building block validation Chemical procurement

Research and Industrial Application Scenarios for N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide (CAS 912761-21-8)


CNS Drug Discovery Screening: Adenosine A2A Receptor Modulator Library Design

Based on the patent-protected structural space defined in US 6,727,247 B2 and WO2001057008A1, CAS 912761-21-8 is positioned as a candidate for adenosine A2A receptor-focused screening libraries targeting neurodegenerative and neuropsychiatric disorders including Alzheimer's disease, Parkinson's disease, depression, and anxiety [1]. The 4,5-dichloro substitution pattern aligns with halogenated benzothiazole amides explicitly claimed as adenosine receptor ligands, distinguishing it from non-halogenated analogs that lack the required pharmacophoric features for A2A engagement [2]. Procurement is recommended for CNS-focused medicinal chemistry programs requiring diverse halogen-substituted benzothiazole amide scaffolds for SAR exploration.

Oncology Probe Development: Antiproliferative Benzothiazole Amide SAR Expansion

The compound's structural membership in the N-1,3-benzothiazol-2-ylbenzamide class, which has demonstrated apoptosis-inducing antiproliferative activity in HepG2 and MCF-7 cancer cell lines, supports its use as a probe for expanding SAR around the benzothiazole halogenation dimension [1]. The 3-methoxybenzamide substructure independently contributes to the biological profile, as 3-methoxybenzamide (3-MBA) is a validated inhibitor of cell division (FtsZ) and poly(ADP-ribose) synthetase [2]. This dual-pharmacophore architecture makes CAS 912761-21-8 a rational selection for academic and industrial oncology screening cascades seeking to explore the additive or synergistic effects of benzothiazole halogenation combined with 3-methoxybenzamide activity.

Chemical Biology Tool Compound: Selectivity Profiling Against Methoxy Positional Isomers

For research groups investigating the biological consequences of methoxy positional isomerism in benzothiazole amides, CAS 912761-21-8 (3-methoxy) serves as a critical comparator to the well-characterized 2-methoxy analog N2BT2MBA, which has established NLO properties (SHG 3.5× KDP) and antimicrobial activity [1]. Systematic procurement of both the 3-methoxy-4,5-dichloro variant and the 2-methoxy unsubstituted analog enables rigorous evaluation of how methoxy position and benzothiazole halogenation collectively determine target binding, cellular activity, and materials properties [2].

Medicinal Chemistry Building Block: Lead Generation via Late-Stage Functionalization

The compound is procurable as a versatile building block for generating diverse benzothiazole amide libraries through late-stage functionalization of the 3-methoxybenzamide aromatic ring or further derivatization at the benzothiazole positions, leveraging the commercially validated precursor 4,5-dichloro-2-aminobenzothiazole (CAS 1849-71-4) [1]. Its use as a synthetic intermediate is supported by well-established benzoylation chemistry applicable to a range of substituted benzoyl chlorides, enabling parallel synthesis of analog series for hit-to-lead optimization campaigns [2].

Quote Request

Request a Quote for N-(4,5-dichloro-1,3-benzothiazol-2-yl)-3-methoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.